molecular formula C9H7BrN2O2 B13678640 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid

5-Bromo-6-methylbenzimidazole-2-carboxylic Acid

Cat. No.: B13678640
M. Wt: 255.07 g/mol
InChI Key: RIUGKSSMUDQOAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid typically involves the reaction of 5-bromo-6-methylbenzimidazole with a carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the carboxylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzimidazoles.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

5-Bromo-6-methylbenzimidazole-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-benzimidazole-2-carboxylic Acid
  • 6-Methyl-1H-benzimidazole-2-carboxylic Acid
  • 5-Chloro-6-methylbenzimidazole-2-carboxylic Acid

Uniqueness

5-Bromo-6-methylbenzimidazole-2-carboxylic Acid is unique due to the presence of both bromine and methyl groups on the benzimidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-6-methyl-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-6-7(3-5(4)10)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

RIUGKSSMUDQOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N2)C(=O)O

Origin of Product

United States

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